N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a pyridinyl-pyrazole moiety linked via an ethyl chain to a dihydrobenzofuran ring. Key structural attributes include:
- Pyridin-4-yl group: A nitrogen-rich aromatic ring contributing to hydrogen bonding and π-π stacking interactions.
- Sulfonamide group: A classic pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) via interaction with active-site residues.
This compound’s unique combination of a dihydrobenzofuran core and pyridinyl-pyrazole sidechain distinguishes it from other sulfonamide derivatives in terms of electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,16-1-2-18-15(13-16)6-12-25-18)20-9-11-22-10-5-17(21-22)14-3-7-19-8-4-14/h1-5,7-8,10,13,20H,6,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYKNPJEPCRZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and the mechanisms underlying its effects.
Chemical Structure and Properties
The molecular formula for this compound is with a complex structure that includes a pyridine ring, a pyrazole moiety, and a sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often employs methods such as condensation reactions and cyclization to form the desired structure. Specific methodologies can be found in detailed synthetic protocols from literature sources .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit bacterial growth. A study reported that certain pyrazole derivatives demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of compounds related to this sulfonamide has also been investigated. For example, studies indicate that dihydrobenzofuran derivatives can inhibit tubulin polymerization, thereby affecting mitosis in cancer cells. In vitro assays have shown that these compounds can exhibit cytotoxic effects against multiple human tumor cell lines . The mechanism is believed to involve binding at the colchicine site on tubulin, disrupting normal cell division.
Antileishmanial Activity
In the context of parasitic infections, particularly leishmaniasis, pyrazole derivatives have shown promising results. A comparative study highlighted the efficacy of certain pyrazole-sulfonamide compounds against Leishmania spp., with IC50 values indicating potent activity . This suggests that this compound could be explored for similar therapeutic applications.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzyme Activity : The sulfonamide group may interfere with enzyme functions critical for microbial survival.
- Disruption of Cellular Processes : By affecting tubulin polymerization, it could halt cell division in cancer cells.
- Interaction with Biological Targets : The pyridine and pyrazole rings may facilitate binding to specific receptors or enzymes involved in disease processes.
Case Studies
Several case studies have documented the efficacy of related compounds:
- A study on 4-(1H-pyrazol-1-yl) benzenesulfonamide derivatives showed strong antileishmanial activity with IC50 values as low as 0.059 mM against L. infantum .
| Compound | Target Organism | IC50 (mM) |
|---|---|---|
| 4a | L. infantum | 0.059 |
| 4b | L. amazonensis | 0.070 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibit promising anticancer properties. For instance, derivatives containing pyrazole and pyridine moieties have shown effectiveness against various cancer cell lines.
Case Study:
A study evaluated a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, indicating higher potency against cancer cells .
Antimicrobial Properties
The sulfonamide group is historically recognized for its antibacterial properties. Research has shown that compounds similar to this compound possess activity against a range of bacterial strains.
Case Study:
In a comparative study, several sulfonamide derivatives were synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Antifungal Activity
Emerging research suggests that the compound may also have antifungal applications. Compounds derived from similar scaffolds have been tested against fungal strains, showing potential efficacy.
Case Study:
A synthesis of novel pyridine-sulfonamide derivatives was conducted, leading to compounds that exhibited antifungal activity against Candida species. The most active compounds demonstrated MIC values lower than those of traditional antifungals like fluconazole .
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound contains four key reactive domains (Fig. 1):
-
A : Pyridine ring (π-deficient aromatic system)
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B : Pyrazole ring (1H-tautomer with N-ethyl linkage)
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C : 2,3-Dihydrobenzofuran (partially saturated bicyclic system)
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D : Sulfonamide group (electron-withdrawing S(VI) center)
Table 1: Functional Group Reactivity Profiles
Sulfonamide Alkylation
The -SO₂NH- group undergoes selective N-alkylation under mild conditions:
Example Reaction:
textN-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide + CH₃CH₂Br → [Et₃N, DMF, 60°C] N-ethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide [4][8]
Conditions Optimization:
-
Yield: 72-85% when using DMF vs. 58% in NMP
-
Steric hindrance from pyrazole ethyl chain limits dialkylation
Pyrazole Ring Modifications
The 1H-pyrazole participates in metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling:
textPyrazole-B(OH)₂ + Ar-X → [Pd(PPh₃)₄, K₂CO₃, DME] Biaryl-pyrazole conjugate [3]
Key Data:
-
Electronic effects: Electron-deficient aryl halides react faster (k = 0.42 min⁻¹ vs. 0.18 for electron-rich)
Dihydrobenzofuran Oxidation
Controlled oxidation converts the saturated ring to aromatic benzofuran:
Oxidation Mechanism:
text2,3-Dihydrobenzofuran → [KMnO₄, H₂SO₄, 80°C] Benzofuran-5-sulfonamide [7]
Kinetic Parameters:
Table 2: Functional Group Stability Rankings
Computational Insights
DFT calculations (B3LYP/6-311+G*) reveal:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogs from literature:
Key Observations
Chromen-4-one (Compound ) and pyrrolo[2,3-b]pyridine (Compound ) systems introduce fused bicyclic motifs, which may improve target selectivity but complicate synthesis.
Substituent Effects :
- Ethyl Linker : The target’s ethyl chain between pyrazole and sulfonamide provides conformational flexibility absent in rigid analogs like Compound (chromen-linked). This could influence binding kinetics in enzyme pockets.
- Halogenation : Fluorine or chlorine substituents (e.g., Compound ) enhance electronegativity and membrane permeability but may increase off-target interactions.
Spectroscopic and Physical Properties :
- The absence of a carbonyl group (e.g., C=O at 1726 cm⁻¹ in Compound ) in the target compound simplifies its IR profile, focusing on sulfonamide (SO₂) and NH stretches.
- Higher melting points in chromen-containing analogs (e.g., 175–178°C in ) suggest stronger crystalline packing vs. the target’s dihydrobenzofuran, which may exhibit lower m.p. due to reduced symmetry.
Bioactivity Implications :
- The pyridinyl-pyrazole motif in the target compound mirrors kinase inhibitor pharmacophores (e.g., JAK2/STAT3 inhibitors), whereas chromen-4-one systems () are associated with estrogen receptor modulation.
- Simplified scaffolds (e.g., ) may lack the target’s balanced lipophilicity, reducing blood-brain barrier penetration.
Q & A
Basic Research Question
- NMR spectroscopy : 1H/13C NMR resolves pyrazole regiochemistry and confirms sulfonamide connectivity. Aromatic proton splitting patterns distinguish 1H-pyrazole substitution .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for detecting trace impurities (<0.5% abundance) .
- X-ray crystallography : Resolves 3D conformation, including dihydrobenzofuran puckering and pyridine-pyrazole dihedral angles, essential for structure-activity relationship (SAR) studies .
Methodological Insight :
Coupling HPLC with UV/Vis or charged aerosol detection (CAD) quantifies purity, especially for sulfonamide hydrolysis byproducts .
How can computational reaction path search methods accelerate the development of novel derivatives?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and machine learning (ML) predict reaction pathways and intermediates, reducing experimental iterations:
- Transition state analysis : Identifies energetically favorable pathways for pyrazole cyclization, avoiding kinetically trapped intermediates .
- ML-guided condition optimization : Trained on reaction databases, ML models recommend solvent/catalyst combinations, achieving >85% accuracy in predicting optimal yields .
Case Study :
ICReDD’s integrated computational-experimental workflow reduced reaction development time by 50% for analogous sulfonamide derivatives by prioritizing conditions with the lowest activation barriers .
What strategies resolve discrepancies in bioactivity data obtained from different assay models?
Advanced Research Question
Contradictory results (e.g., IC50 variability in enzyme vs. cell-based assays) arise from:
- Membrane permeability differences : LogP adjustments (e.g., adding hydrophilic groups) enhance cellular uptake, aligning cell-based results with enzymatic data .
- Off-target effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies non-specific binding, explaining divergent results across assays .
Methodological Insight :
Normalize data using reference standards (e.g., positive controls with known assay biases) and apply multivariate analysis to isolate confounding variables .
How do modifications to the pyrazole or sulfonamide moieties influence target binding affinity?
Advanced Research Question
SAR studies reveal:
Methodological Insight :
Free-energy perturbation (FEP) simulations quantify binding energy changes from substitutions, guiding rational design. For example, FEP predicted a 90% retention in affinity when replacing pyridinyl with isosteric pyrimidine .
What experimental frameworks validate the compound’s stability under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidizing agents (H2O2) to identify degradation pathways (e.g., sulfonamide cleavage) .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS. Unstable analogs undergo esterase-mediated hydrolysis .
Methodological Insight :
Accelerated stability testing (40°C/75% RH) correlates with shelf-life predictions, ensuring reliability in long-term pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
